methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride
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Overview
Description
Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride is a chemical compound with potential therapeutic applications in medical, environmental, and industrial research. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signal transduction pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride include:
- Methyl 4-(aminomethyl)benzoate hydrochloride
- ®-Methyl 4-(1-aminoethyl)benzoate hydrochloride
- (S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride .
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable in certain research and industrial applications .
Properties
Molecular Formula |
C10H14ClNO3 |
---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
CWVIPBKJLYHPEE-FVGYRXGTSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H](CN)O.Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CN)O.Cl |
Origin of Product |
United States |
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